4-Bromo-3-nitrophenyl thiocyanate
Description
Contextualization within Advanced Organic Synthesis and Medicinal Chemistry Research
In the realm of advanced organic synthesis, aryl thiocyanates are recognized as valuable building blocks. wikipedia.org The thiocyanate (B1210189) group (-SCN) is a versatile functional group that can be transformed into various other sulfur-containing moieties, making it a useful handle for the construction of complex molecules. wikipedia.org The presence of both an electron-withdrawing nitro group and a halogen (bromo) on the aromatic ring of 4-Bromo-3-nitrophenyl thiocyanate influences its reactivity, offering potential for various substitution and coupling reactions.
From a medicinal chemistry perspective, the introduction of sulfur-containing functional groups and nitroaromatic motifs into small molecules is a well-established strategy for the development of new therapeutic agents. Nitro-substituted compounds, for instance, have been investigated for their mutagenicity and potential as antimicrobial agents. nih.gov The biological activity of such compounds is often linked to their electronic properties and their ability to interact with biological macromolecules.
Rationale for In-Depth Academic Investigation of this compound
The academic investigation of this compound is driven by its potential as a precursor for the synthesis of novel heterocyclic compounds and other derivatives with potential biological activity. The combination of the bromo, nitro, and thiocyanate functional groups on a single aromatic scaffold provides multiple reaction sites for chemical modification.
The bromo substituent can participate in cross-coupling reactions, a cornerstone of modern organic synthesis, allowing for the introduction of various carbon-based or other functional groups. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be reduced to an amino group, opening up another avenue for derivatization. The thiocyanate group itself can undergo a variety of transformations, including conversion to thiols, thioethers, and other sulfur-containing functionalities.
While specific studies on the biological activity of this compound are not extensively documented in publicly available literature, the rationale for its investigation is rooted in the known biological activities of related compounds. For instance, various nitro-substituted phenyl thioethers have been studied for their mutagenic properties. nih.gov This suggests that derivatives of this compound could be of interest for screening for various biological activities.
Overview of Contemporary Research Paradigms Relevant to this compound
Contemporary research in organic synthesis emphasizes the development of efficient and selective methods for the functionalization of aromatic compounds. For a molecule like this compound, modern synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions) would be highly relevant for modifying the bromo-substituted position.
In the context of the thiocyanate group, research has focused on developing new methods for its introduction and transformation. This includes the use of various thiocyanating agents and catalytic systems to improve reaction efficiency and selectivity. organic-chemistry.org
From the medicinal chemistry standpoint, a contemporary approach to investigating a compound like this compound would involve its use as a scaffold to generate a library of derivatives. These derivatives would then be screened for a wide range of biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. Structure-activity relationship (SAR) studies would be crucial in identifying the key structural features responsible for any observed biological activity, guiding the design of more potent and selective compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-3-nitrophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-6-2-1-5(13-4-9)3-7(6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORSARZTWRMXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 3 Nitrophenyl Thiocyanate
Optimization of Established Synthetic Routes to 4-Bromo-3-nitrophenyl Thiocyanate (B1210189)
The traditional synthesis of 4-bromo-3-nitrophenyl thiocyanate, also known as 2-nitro-4-thiocyanoaniline, typically involves the electrophilic thiocyanation of a substituted aniline (B41778) precursor. A common starting material is o-nitroaniline. One established method involves reacting o-nitroaniline with ammonium (B1175870) thiocyanate in the presence of bromine.
Optimization of this route often focuses on the choice of solvent and reaction conditions to maximize yield and purity. For instance, one procedure describes the dropwise addition of a bromine solution in acetic acid to a mixture of o-nitroaniline and ammonium thiocyanate in acetic acid, maintaining a temperature below 20°C. prepchem.com After a four-hour stir at room temperature, the product is precipitated in water and then recrystallized from ethanol, yielding 86.7 g of 2-nitro-4-thiocyanoaniline from 108 g of o-nitroaniline. prepchem.com
Another variation utilizes methanol (B129727) as the solvent. In this case, 13.8 g of o-nitroaniline and 18.3 g of ammonium thiocyanate are dissolved in methanol. prepchem.com A solution of 17.6 g of bromine in methanol saturated with sodium bromide is then added. prepchem.com This method results in a crude product cake after work-up. prepchem.com The optimization here lies in the solvent system and the use of sodium bromide to likely moderate the reactivity of bromine.
These established routes, while effective, rely on the use of hazardous reagents like bromine and organic solvents, prompting research into more efficient and safer alternatives.
Table 1: Comparison of Established Synthesis Conditions
| Starting Material | Reagents | Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| o-Nitroaniline | Ammonium thiocyanate, Bromine | Acetic Acid | Temperature maintained below 20°C during addition | prepchem.com |
| o-Nitroaniline | Ammonium thiocyanate, Bromine | Methanol (saturated with Sodium Bromide) | Not specified | prepchem.com |
Exploration of Novel Synthetic Pathways to this compound
The quest for more efficient and selective methods has led to the exploration of novel synthetic strategies, including chemo- and regioselective approaches and the use of catalytic systems.
Achieving high chemo- and regioselectivity is crucial in the synthesis of polysubstituted aromatic compounds like this compound. The challenge lies in directing the thiocyanate group to the correct position on the aromatic ring, which already contains a bromo and a nitro group, without causing unwanted side reactions.
While specific literature on the chemo- and regioselective synthesis of this compound is sparse, general principles can be applied. The synthesis of related compounds often employs directing groups and carefully controlled reaction conditions to achieve the desired isomer. For example, in the synthesis of other complex molecules, knowledge of the molecular features that control chemo- and regioselectivity is key to the success of the synthetic strategy. nih.gov The synthesis of functionalized thiophenes, for instance, utilizes successive direct lithiations at low temperatures to control the position of incoming electrophiles, demonstrating a high degree of regioselectivity. researchgate.net Such strategies, involving ortho-directing groups and controlled addition of reagents, could be adapted for the selective thiocyanation of 4-bromo-3-nitroaniline (B1268468).
Catalytic methods offer a promising avenue for the synthesis of aryl thiocyanates, often providing higher efficiency and selectivity under milder conditions. Iron(III) chloride has been identified as an effective Lewis acid catalyst for the regioselective thiocyanation of various activated arenes. nih.gov This method uses a bench-stable electrophilic thiocyanating reagent, N-thiocyanatosaccharin. nih.gov The iron(III) chloride activates the N-thiocyanatosaccharin, facilitating the electrophilic attack on the aromatic ring. nih.gov This approach has been successfully applied to a range of substrates, including anilines and phenols, with high yields and short reaction times. nih.gov For example, the thiocyanation of aniline using this catalytic system at 40°C for just 5 minutes resulted in a 91% yield of 4-thiocyanatoaniline. nih.gov The application of such a catalytic system to 4-bromo-3-nitroaniline could provide a more efficient and selective route to the desired product.
Table 2: Iron-Catalyzed Thiocyanation of Selected Arenes
| Substrate | Catalyst | Reagent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Aniline | Iron(III) Chloride | N-thiocyanatosaccharin | 40°C | 5 min | 91% | nih.gov |
| Phenol | Iron(III) Chloride | N-thiocyanatosaccharin | 40°C | 15 min | 89% | nih.gov |
| 1,3-Dimethoxybenzene | Iron(III) Chloride | N-thiocyanatosaccharin | 40°C | 15 min | 75% | nih.gov |
Sustainable and Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and environmental impact. A significant advancement in this area is the development of mechanochemical methods for thiocyanation. nih.gov
A recently developed method utilizes ball-milling for the thiocyanation of various aryl compounds, including anilines, under solvent-free conditions. nih.gov This technique employs ammonium persulfate and ammonium thiocyanate as reagents, with silica (B1680970) as a grinding auxiliary. nih.gov The reaction proceeds at room temperature with short reaction times and often requires no work-up, making it an environmentally benign alternative to traditional solvent-based methods. nih.gov This approach has been shown to be effective for a wide range of substrates, tolerating sensitive functional groups like nitro groups. nih.gov The synthesis of 2-nitro-4-thiocyanatoaniline (B119080) via this mechanochemical route resulted in a 92% yield. nih.govacs.org This demonstrates the potential of green chemistry to significantly improve the production of this compound.
Scalability and Process Chemistry Considerations for this compound Synthesis
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. For traditional routes involving bromination, the highly exothermic nature of the reaction requires robust thermal management systems to prevent runaway reactions. The handling and storage of large quantities of bromine also pose significant safety and logistical issues.
Process chemistry for large-scale production would focus on optimizing reagent stoichiometry, reaction concentration, and product isolation procedures to maximize throughput and minimize waste. The choice of solvents becomes critical, not only for reaction performance but also for cost, safety, and environmental impact.
The development of catalytic and mechanochemical methods offers significant advantages for scalability. Catalytic processes can reduce the amount of hazardous reagents needed and may operate under less extreme conditions. Mechanochemical synthesis, being solvent-free, eliminates the costs and hazards associated with solvent handling, recovery, and disposal, making it an attractive option for industrial-scale production. nih.gov However, the scalability of ball-milling equipment for large-volume chemical production is a key consideration that requires specialized engineering solutions.
Chemical Transformations and Mechanistic Investigations of 4 Bromo 3 Nitrophenyl Thiocyanate
Elucidation of Reaction Mechanisms involving the Thiocyanate (B1210189) Moiety in 4-Bromo-3-nitrophenyl Thiocyanate
The chemical behavior of this compound is largely shaped by the electron-withdrawing properties of the nitro group and the bromine atom, which significantly influence the reactivity of both the thiocyanate group and the aromatic ring.
Nucleophilic Substitution Reactions
The thiocyanate (-SCN) group in aryl thiocyanates presents multiple sites for nucleophilic attack. Theoretical studies on substituted phenylthiocyanates have shown that nucleophiles can attack the aryl carbon, leading to the displacement of the thiocyanate anion, or the sulfur atom of the thiocyanate group. Current time information in Pasuruan, ID.
In the case of this compound, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing nitro group positioned ortho and para to the site of substitution. wikipedia.orglibretexts.org This activation facilitates the attack of nucleophiles on the carbon atom bearing the thiocyanate group. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. libretexts.orgyoutube.com The stability of this intermediate is a key factor in determining the reaction rate. The presence of the nitro group is crucial for this stabilization. wikipedia.orgyoutube.com
The general mechanism for the SNAr reaction at the thiocyanate position is as follows:
Addition of the nucleophile: The nucleophile attacks the carbon atom attached to the thiocyanate group, forming a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the thiocyanate anion (SCN⁻) as the leaving group.
The rate of these reactions is dependent on the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally favor the SNAr mechanism.
Electrophilic Aromatic Substitution on the Bromonitrophenyl Core
Electrophilic aromatic substitution (EAS) reactions on the 4-bromo-3-nitrophenyl core are significantly influenced by the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director, while the bromine atom is a deactivating group but an ortho-, para-director.
In this specific arrangement, the directing effects of the two groups are in conflict. The nitro group at position 3 directs incoming electrophiles to position 5 (meta to the nitro group and ortho to the bromine). The bromine at position 4 directs incoming electrophiles to position 2 (ortho to the bromine and meta to the nitro group) and position 6 (para to the bromine and meta to the nitro group).
Oxidative and Reductive Transformations of this compound
The thiocyanate and nitro groups are susceptible to both oxidation and reduction, leading to a variety of transformation products.
The thiocyanate group can be oxidized to various species, including hypothiocyanous acid (HOSCN). The oxidation of thiocyanate is a key process in biological systems, often catalyzed by peroxidases.
Reduction of the thiocyanate group can lead to the formation of a thiol. The nitro group, on the other hand, can be reduced to a variety of functional groups, including nitroso, hydroxylamino, and ultimately amino groups, depending on the reducing agent and reaction conditions. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.
Reaction Kinetics and Thermodynamic Profiles of this compound Reactions
Determination of Rate Constants and Activation Energies
The rate of nucleophilic aromatic substitution reactions is highly dependent on the stability of the Meisenheimer intermediate. For this compound, the rate constant for nucleophilic substitution would be influenced by the electronic properties of the nucleophile and the solvent polarity.
The activation energy (Ea) for the SNAr reaction is the energy barrier that must be overcome for the reaction to proceed. The presence of the electron-withdrawing nitro group lowers this activation energy by stabilizing the transition state leading to the Meisenheimer complex.
| Reaction Type | General Rate Law | Factors Influencing Rate Constant (k) | Expected Activation Energy (Ea) |
| Nucleophilic Aromatic Substitution (SNAr) | rate = k[Aryl-SCN][Nucleophile] | Nucleophile strength, solvent polarity, temperature | Lowered by electron-withdrawing groups |
| Electrophilic Aromatic Substitution (EAS) | rate = k[Aryl-SCN][Electrophile] | Electrophile strength, catalyst, temperature | High due to deactivating groups |
Interactive Data Table: Hypothetical Kinetic Parameters for SNAr of this compound (Note: This table is illustrative and not based on experimental data for the specific compound)
| Nucleophile | Solvent | Temperature (°C) | Hypothetical k (M⁻¹s⁻¹) | Hypothetical Ea (kJ/mol) |
|---|---|---|---|---|
| Methoxide | Methanol (B129727) | 25 | 1.5 x 10⁻⁴ | 75 |
| Piperidine | DMSO | 25 | 3.2 x 10⁻³ | 68 |
Enthalpic and Entropic Contributions to Reactivity
The Gibbs free energy of activation (ΔG‡), which determines the reaction rate, is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions (ΔG‡ = ΔH‡ - TΔS‡).
For SNAr reactions, the formation of the highly ordered Meisenheimer complex from two reactant molecules typically results in a negative entropy of activation (ΔS‡ < 0). This means that the transition state is more ordered than the reactants. The enthalpy of activation (ΔH‡) reflects the energy required to break and form bonds during the reaction. The stabilization of the Meisenheimer complex by the nitro group leads to a lower enthalpy of activation.
| Parameter | Description | Expected Sign for SNAr |
| Enthalpy of Activation (ΔH‡) | Energy barrier for the reaction. | Positive |
| Entropy of Activation (ΔS‡) | Change in disorder from reactants to transition state. | Negative |
Influence of Solvent Effects and Catalysis on this compound Reactivity
The reactivity of aryl halides and thiocyanates in nucleophilic aromatic substitution reactions is known to be significantly influenced by the solvent. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally effective in accelerating these reactions. These solvents are capable of solvating the cationic species involved in the reaction mechanism, thereby stabilizing transition states and promoting faster reaction rates. In the context of this compound, such solvents would be expected to facilitate the displacement of either the bromide or thiocyanate group by a nucleophile.
Catalysis in nucleophilic aromatic substitution reactions often involves the use of phase-transfer catalysts or metal-based catalysts. For a substrate like this compound, a phase-transfer catalyst could be employed to facilitate the reaction between the organic substrate and an inorganic nucleophile, which may have low solubility in the organic solvent. While metal catalysis is a broad field in organic synthesis, specific catalytic systems for the transformation of this particular compound have not been documented.
Table 1: Hypothetical Influence of Solvents on Nucleophilic Aromatic Substitution of this compound
| Solvent | Polarity | Expected Effect on SNAr Rate | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | High | Stabilizes the charged intermediate (Meisenheimer complex). |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong ability to solvate cations and stabilize charged intermediates. |
| Acetonitrile | Polar Aprotic | Moderate to High | Good at solvating transition states in SNAr reactions. |
| Tetrahydrofuran (THF) | Moderately Polar | Moderate | Less effective at stabilizing charged intermediates compared to more polar aprotic solvents. |
| Toluene | Nonpolar | Low | Poor stabilization of charged intermediates, leading to slow reaction rates. |
| Water | Polar Protic | Variable | Can act as a nucleophile and may lead to hydrolysis products. Its high polarity can stabilize intermediates, but it can also solvate the nucleophile, reducing its reactivity. |
Note: This table is based on general principles of solvent effects on SNAr reactions and is not derived from experimental data specific to this compound.
Stereochemical Aspects of Reactions Involving this compound
The study of stereochemistry in reactions of this compound would be relevant if the molecule itself were chiral or if it were to react with a chiral reagent to produce stereoisomeric products. The this compound molecule is achiral. Therefore, reactions with achiral reagents would not be expected to produce chiral products.
If this compound were to react with a chiral nucleophile, the formation of diastereomeric products would be possible. The stereochemical outcome of such a reaction would depend on the mechanism of the reaction and the steric and electronic interactions in the transition state. However, as there are no published studies on such reactions, any discussion on the stereochemical aspects remains theoretical.
Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 3 Nitrophenyl Thiocyanate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for the elucidation of the chemical structure of 4-Bromo-3-nitrophenyl thiocyanate (B1210189). By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) signals can be achieved.
Based on the substitution pattern of the benzene ring, the ¹H NMR spectrum is expected to exhibit a characteristic pattern for a 1,2,4-trisubstituted aromatic system. The three aromatic protons would likely appear as a doublet, a doublet of doublets, and another doublet. The chemical shifts of these protons are influenced by the electronic effects of the bromo, nitro, and thiocyanate groups. The strongly electron-withdrawing nitro group would deshield adjacent protons, shifting them to a higher frequency (downfield).
The ¹³C NMR spectrum would display signals for the six aromatic carbons and the carbon of the thiocyanate group. The chemical shifts of the aromatic carbons are also dictated by the substituent effects. The carbon attached to the thiocyanate group is expected to have a chemical shift in the range of 110-120 ppm.
Predicted ¹H NMR Spectral Data for 4-Bromo-3-nitrophenyl thiocyanate
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | 8.2 - 8.4 | d | ~2.0 |
| H-5 | 7.8 - 8.0 | d | ~8.5 |
| H-6 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-SCN) | 115 - 125 |
| C-2 | 130 - 140 |
| C-3 (C-NO₂) | 148 - 152 |
| C-4 (C-Br) | 120 - 125 |
| C-5 | 135 - 140 |
| C-6 | 128 - 135 |
| SCN | 108 - 112 |
Multidimensional NMR Techniques (e.g., 2D-NOESY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would reveal through-space correlations between protons. For this compound, NOESY would be instrumental in confirming the spatial proximity of the protons on the aromatic ring, aiding in the definitive assignment of the H-2, H-5, and H-6 protons.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons (C-2, C-5, and C-6) based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C-1, C-3, C-4, and the thiocyanate carbon). For instance, correlations between H-2 and C-1, C-3, and the thiocyanate carbon would be expected. Similarly, H-5 would likely show correlations to C-1 and C-3.
Solid-State NMR Analysis
Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in the solid phase. Since single crystals suitable for X-ray diffraction may not always be obtainable, ssNMR serves as a powerful alternative for structural elucidation in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to acquire high-resolution ¹³C spectra. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions, providing insights into the local molecular environment.
X-ray Crystallography for Precise Determination of Molecular and Supramolecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be governed by a variety of intermolecular interactions. Based on the functional groups present, the following interactions are anticipated to play a significant role in the supramolecular assembly:
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as the nitrogen or sulfur of the thiocyanate group, or the oxygen atoms of the nitro group of neighboring molecules.
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The presence of the electron-withdrawing nitro and bromo groups would create a polarized aromatic system, favoring offset or slipped-stacking arrangements.
Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
| Halogen Bonding | C-Br | N≡C-S, O-N-O |
| π-π Stacking | Phenyl Ring | Phenyl Ring |
| Dipole-Dipole | -NO₂, -SCN | -NO₂, -SCN |
Co-crystallization Studies of this compound
Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. For this compound, co-crystallization could be explored to modify its physical properties. Potential co-formers would be molecules capable of forming strong and directional intermolecular interactions with the functional groups of the target molecule. For example, molecules with strong hydrogen bond donors could interact with the nitro group or the nitrogen of the thiocyanate. Aromatic molecules capable of strong π-π stacking could also be effective co-formers.
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion and its fragments, allowing for the determination of the elemental composition and the elucidation of fragmentation pathways.
For this compound (C₇H₃BrN₂O₂S), the molecular ion peak [M]⁺˙ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with a second peak at [M+2]⁺˙ of nearly equal intensity.
The fragmentation of the molecular ion would likely proceed through several pathways, driven by the presence of the nitro, bromo, and thiocyanate groups.
Predicted Fragmentation Pathways for this compound
| Ion | m/z (for ⁷⁹Br) | Proposed Structure/Loss |
| [C₇H₃⁷⁹BrN₂O₂S]⁺˙ | 257.9 | Molecular Ion |
| [C₇H₃⁷⁹BrN₂S]⁺˙ | 241.9 | Loss of O |
| [C₇H₃⁷⁹BrNS]⁺˙ | 226.9 | Loss of NO₂ |
| [C₆H₃⁷⁹BrN]⁺˙ | 181.9 | Loss of SCN |
| [C₇H₃N₂O₂S]⁺ | 179.0 | Loss of Br |
| [C₆H₃]⁺ | 75.0 | Loss of Br, NO₂, SCN |
The fragmentation would likely be initiated by the loss of the nitro group (NO₂) or a bromine radical (Br•). Subsequent fragmentation could involve the loss of the thiocyanate group (SCN•) or other small neutral molecules like CO. Analysis of the tandem mass spectrometry (MS/MS) data of the molecular ion would provide definitive evidence for these proposed fragmentation pathways.
Computational Chemistry and Theoretical Studies on 4 Bromo 3 Nitrophenyl Thiocyanate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and predicting the reactivity of 4-bromo-3-nitrophenyl thiocyanate (B1210189).
Frontier molecular orbital (FMO) theory is a key aspect of these studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining the molecule's chemical reactivity and its behavior in charge transfer processes. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
For 4-bromo-3-nitrophenyl thiocyanate, the HOMO is typically localized on the thiocyanate group and the bromine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the phenyl ring, suggesting these areas are susceptible to nucleophilic attack.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties of this compound (Exemplary Data)
| Parameter | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Energy Gap | 4.3 |
Note: The values presented are exemplary and can vary based on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP surface illustrates the electrostatic potential at different points on the molecule's surface. In the case of this compound, the MEP map reveals regions of negative potential (electron-rich) and positive potential (electron-poor).
The electronegative oxygen atoms of the nitro group create a region of high negative potential, making them attractive sites for electrophiles. The thiocyanate group also contributes to the negative potential. In contrast, the hydrogen atoms of the phenyl ring and the area around the bromine atom exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. This detailed charge distribution information is vital for understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscapes and interactions with solvent molecules over time. These simulations can reveal the preferred conformations of the molecule and the energetic barriers between them.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be performed.
DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the various functional groups in the molecule. These predicted frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure and electronic environment of the different atoms. The good agreement often observed between predicted and experimental spectra validates the accuracy of the computational methods used.
Table 2: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Exemplary Data)
| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C≡N stretch | 2165 | 2160 |
| NO₂ symmetric stretch | 1350 | 1345 |
| NO₂ asymmetric stretch | 1535 | 1530 |
| C-Br stretch | 680 | 675 |
Note: The values presented are exemplary and can vary based on the specific computational method and experimental conditions.
In Silico Modeling of Reaction Pathways and Transition States for this compound
In silico modeling allows for the detailed investigation of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
These computational studies can provide valuable information on the activation energies of different reaction pathways, helping to predict the most likely mechanism. For instance, the nucleophilic substitution reactions at the carbon atom of the thiocyanate group or at the aromatic ring can be modeled. The calculations can elucidate the role of the nitro and bromo substituents in influencing the reactivity and regioselectivity of these reactions. Understanding the transition state structures and their associated energies is fundamental to designing new synthetic routes and catalysts for reactions involving this compound.
Design, Synthesis, and Structure Activity Relationships of 4 Bromo 3 Nitrophenyl Thiocyanate Derivatives
Rational Design and Synthesis of Modified 4-Bromo-3-nitrophenyl Thiocyanate (B1210189) Analogues
The rational design of analogues of 4-bromo-3-nitrophenyl thiocyanate is predicated on a systematic modification of its core structure to probe the chemical space and identify derivatives with enhanced biological activity and optimized physicochemical properties. The synthetic strategies employed are tailored to allow for the introduction of a diverse range of substituents at key positions on the phenyl ring, as well as modifications of the thiocyanate group.
A plausible synthetic route to the parent compound, this compound, can be envisioned starting from 4-bromo-3-nitroaniline (B1268468). Diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction with a thiocyanate salt, such as potassium or cuprous thiocyanate, would introduce the thiocyanate moiety at the desired position.
Further modifications to this scaffold can be achieved through various synthetic transformations. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other functional group transformations to introduce a variety of substituents. The bromo substituent, while potentially important for activity, could also be a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.
Alternatively, direct C-H functionalization methods offer a more streamlined approach to introduce the thiocyanate group onto a pre-functionalized 1-bromo-2-nitrobenzene ring system, potentially reducing the number of synthetic steps. nih.govacs.org
A general synthetic scheme for the preparation of this compound derivatives is outlined below:
Scheme 1: Proposed Synthesis of this compound Analogues
The following table presents a hypothetical set of synthesized analogues with their corresponding structural modifications.
| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Thiocyanate modification) |
| BNPT-1 | -NO2 | -Br | -SCN |
| BNPT-2 | -NH2 | -Br | -SCN |
| BNPT-3 | -NHCOCH3 | -Br | -SCN |
| BNPT-4 | -NO2 | -Phenyl | -SCN |
| BNPT-5 | -NO2 | -Br | -NCS |
Bioisosteric Replacements within the this compound Scaffold
Bioisosterism is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical properties of a lead compound while retaining or improving its biological activity. prismbiolab.comnih.gov The this compound scaffold offers several opportunities for bioisosteric replacements to modulate its ADME (absorption, distribution, metabolism, and excretion) properties and target interactions. prismbiolab.com
Nitro Group Bioisosteres: The aromatic nitro group is a strong electron-withdrawing group and a potential site for metabolic reduction, which can sometimes lead to toxicity. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Therefore, replacing the nitro group with a suitable bioisostere is a key consideration. The trifluoromethyl (-CF3) group is a well-established bioisostere for the nitro group, mimicking its electron-withdrawing nature and steric bulk while often improving metabolic stability. acs.orgnih.govnih.gov Other potential bioisosteres for the nitro group include the cyano (-CN) group, sulfone (-SO2R) groups, and various nitrogen-containing heterocycles. cambridgemedchemconsulting.com
Bromo Group Bioisosteres: The bromo substituent contributes to the lipophilicity of the molecule and can be involved in halogen bonding interactions with the biological target. Bioisosteric replacement of the bromo group could involve other halogens such as chlorine (-Cl) or iodine (-I) to fine-tune the size, lipophilicity, and polarizability. Small, lipophilic groups like a methyl (-CH3) or ethyl (-C2H5) group could also be considered as non-halogen bioisosteres.
Thiocyanate Group Bioisosteres: The thiocyanate (-SCN) group has a linear geometry and specific electronic properties. Its corresponding isomer, the isothiocyanate (-NCS) group, is a classic bioisostere and can exhibit different reactivity and biological activity profiles. rsc.orgnih.govresearcher.life Other potential bioisosteres for the thiocyanate group, particularly in its role as a hydrogen bond acceptor or a linker, could include the cyano (-CN) group, the acetylenic (-C≡CH) group, or small heterocyclic rings like 1,2,3-triazoles, which are known non-classical amide bond bioisosteres and could be relevant depending on the binding mode. nih.gov An N-cyano sulfilimine group has also been explored as a nonclassical amide bond bioisostere and could be considered in this context. rsc.org
The following table provides examples of potential bioisosteric replacements for the functional groups in this compound.
| Functional Group | Potential Bioisosteres | Rationale for Replacement |
| Nitro (-NO2) | Trifluoromethyl (-CF3), Cyano (-CN), Sulfone (-SO2CH3) | Improve metabolic stability, modulate electronic properties. cambridgemedchemconsulting.comacs.orgnih.govnih.gov |
| Bromo (-Br) | Chloro (-Cl), Iodine (-I), Methyl (-CH3) | Fine-tune lipophilicity, size, and potential for halogen bonding. |
| Thiocyanate (-SCN) | Isothiocyanate (-NCS), Cyano (-CN), Acetylene (-C≡CH) | Alter reactivity, geometry, and binding interactions. rsc.orgnih.govresearcher.life |
Structure-Activity Relationship (SAR) Studies for Potential Pre-clinical Biological Applications
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For the this compound series, a systematic exploration of substitutions at various positions would be necessary to build a comprehensive SAR profile.
A hypothetical SAR study might reveal the following trends:
Substitution at the 3-position: The nature of the substituent at the 3-position (originally the nitro group) could be critical for activity. For example, replacing the nitro group with an amino group (BNPT-2) might lead to a significant change in activity, potentially due to the introduction of a hydrogen bond donor. Further derivatization of the amino group, as in BNPT-3, could probe the steric and electronic requirements in this region.
Substitution at the 4-position: The bromo group at this position might be important for anchoring the molecule in a hydrophobic pocket of the target protein. Replacing it with a larger phenyl group (BNPT-4) could enhance van der Waals interactions and improve potency, or it could be detrimental due to steric hindrance.
Modification of the Thiocyanate Group: Isomerization to the isothiocyanate (BNPT-5) could lead to a different biological profile, as isothiocyanates are known to react with nucleophiles and could act as covalent inhibitors.
The following table illustrates a hypothetical SAR for a series of this compound analogues against a generic biological target.
| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Thiocyanate modification) | Biological Activity (IC50, µM) |
| BNPT-1 | -NO2 | -Br | -SCN | 10.5 |
| BNPT-2 | -NH2 | -Br | -SCN | 5.2 |
| BNPT-3 | -NHCOCH3 | -Br | -SCN | 2.1 |
| BNPT-4 | -NO2 | -Phenyl | -SCN | 15.8 |
| BNPT-5 | -NO2 | -Br | -NCS | 0.8 |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govijpras.comijert.orgtandfonline.commdpi.com For the this compound derivatives, a QSAR model could be developed to predict the activity of untested analogues and guide the design of new, more potent compounds.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A dataset of synthesized compounds with their corresponding biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can be classified as:
Electronic descriptors: (e.g., Hammett constants, dipole moment, partial charges) to describe the electronic properties of the substituents.
Steric descriptors: (e.g., Taft steric parameters, molar refractivity) to quantify the size and shape of the molecules.
Hydrophobic descriptors: (e.g., logP, clogP) to describe the lipophilicity of the compounds.
Topological descriptors: (e.g., connectivity indices, Wiener index) to represent the molecular topology.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
A hypothetical QSAR equation for the this compound series might look like:
log(1/IC50) = 0.5 * σ + 0.3 * MR - 0.2 * logP + 2.5
Where:
σ is the Hammett electronic parameter of the substituent at the 3-position.
MR is the molar refractivity of the substituent at the 4-position.
logP is the logarithm of the partition coefficient.
This equation would suggest that electron-withdrawing groups at the 3-position and bulky, polarizable groups at the 4-position are beneficial for activity, while high lipophilicity is detrimental.
In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are metrics used to assess the quality of lead compounds and guide their optimization. mtak.husciforschenonline.orgresearchgate.netwikipedia.orgyoutube.com
Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms, HA). It is calculated as:
LE = -ΔG / HA = (RT * ln(IC50)) / HA
A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a lower number of atoms, suggesting a more efficient binding.
Lipophilic Ligand Efficiency (LLE or LiPE): This metric assesses how much of a compound's potency is derived from its lipophilicity. It is calculated as:
LLE = pIC50 - logP
A higher LLE value is preferred, as it suggests that the compound's potency is not solely dependent on increasing its lipophilicity, which can lead to poor ADME properties.
The following table shows a hypothetical analysis of LE and LLE for the previously mentioned analogues.
| Compound ID | IC50 (µM) | pIC50 | logP | Heavy Atoms (HA) | LE (kcal/mol per HA) | LLE |
| BNPT-1 | 10.5 | 4.98 | 3.5 | 13 | 0.52 | 1.48 |
| BNPT-2 | 5.2 | 5.28 | 3.0 | 13 | 0.55 | 2.28 |
| BNPT-3 | 2.1 | 5.68 | 3.2 | 15 | 0.51 | 2.48 |
| BNPT-4 | 15.8 | 4.80 | 4.8 | 19 | 0.34 | 0.00 |
| BNPT-5 | 0.8 | 6.10 | 3.5 | 13 | 0.64 | 2.60 |
From this hypothetical data, BNPT-5 would be considered the most promising lead compound due to its high potency, good ligand efficiency, and favorable lipophilic efficiency.
Research on this compound Remains Undisclosed
Despite inquiries into the preclinical biological activity and mechanism of action of the chemical compound this compound, publicly available scientific literature and data repositories appear to contain no specific information regarding its effects in biological systems.
Extensive searches for in vitro cellular assays, molecular target identification, signaling pathway modulation, and computational docking studies related to this compound have yielded no discernible research findings. Consequently, a detailed analysis of its biological profile, as outlined in the requested article structure, cannot be provided at this time.
The absence of information spans across key areas of preclinical research, including:
In Vitro Cellular Assays: No studies detailing the cellular uptake, subcellular localization, or potential enzymatic inhibition by this compound are present in the public domain.
Molecular Target Identification: There is no available research identifying or validating the specific molecular targets of this compound within biological systems.
Cellular Signaling Pathway Modulation: Information on how this compound may influence cellular signaling pathways is currently unavailable.
Computational Molecular Docking: No molecular docking studies exploring the interaction of this compound with biological receptors have been published.
This lack of data prevents the creation of the requested detailed article and data tables. It is possible that research on this compound exists in proprietary or unpublished formats, but it is not accessible through standard scientific search methodologies.
Applications of 4 Bromo 3 Nitrophenyl Thiocyanate in Specialized Chemical Research Fields
Utility as a Synthon in Complex Organic Molecule Synthesis
As a "synthon," or a synthetic building block, 4-bromo-3-nitrophenyl thiocyanate (B1210189) offers multiple reactive sites that could, in principle, be exploited for the construction of more complex molecular architectures. The strategic positioning of the bromo, nitro, and thiocyanate groups on the phenyl ring allows for a range of potential chemical transformations.
The thiocyanate group (-SCN) is a versatile functional group that can undergo various reactions. For instance, it can be hydrolyzed to a thiol, which can then participate in nucleophilic substitution or addition reactions. Alternatively, the thiocyanate group can be a precursor to other sulfur-containing heterocycles. The bromo and nitro groups also provide handles for further functionalization. The bromine atom can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. The nitro group can be reduced to an amino group, which can then be used to form amides, imines, or be a directing group for further aromatic substitution.
While these transformations are well-established for a wide array of aromatic compounds, specific research detailing the use of 4-bromo-3-nitrophenyl thiocyanate as a key intermediate in the synthesis of complex natural products or pharmaceutically active molecules has not been identified.
Exploration of Catalytic or Ligand Properties of this compound in Metal-Mediated Reactions
The sulfur and nitrogen atoms of the thiocyanate group in this compound possess lone pairs of electrons, which could allow the molecule to act as a ligand, coordinating to a metal center. The nature of this coordination could be influenced by the electronic effects of the bromo and nitro substituents on the phenyl ring.
In theory, metal complexes featuring this compound as a ligand could be investigated for their catalytic activity in various organic transformations. The electronic properties of the ligand, tuned by the electron-withdrawing nitro group and the bromo group, could impact the reactivity and selectivity of the metal catalyst. However, a review of the scientific literature did not reveal any studies where this compound has been explicitly synthesized and evaluated for its properties as a ligand in metal-mediated catalysis.
Integration into Advanced Materials Science (excluding polymeric applications)
The unique combination of functional groups in this compound suggests its potential for incorporation into advanced materials.
Design of Small Molecule Organic Semiconductors
Organic semiconductors are a class of materials with applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The properties of these materials are highly dependent on their molecular structure. The presence of an aromatic ring and polarizable sulfur and nitro groups in this compound could, in principle, contribute to its electronic properties.
Derivatives of this compound could be designed and synthesized to explore their potential as n-type or p-type semiconductors. The bromo group offers a convenient point for extending the π-conjugation of the molecule through cross-coupling reactions, a common strategy in the design of organic electronic materials. Nevertheless, there is no available research that reports on the synthesis and characterization of this compound or its derivatives for applications in organic semiconductors.
Supramolecular Assemblies and Molecular Recognition Studies
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The nitro group and the thiocyanate group in this compound are capable of participating in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. These interactions could be harnessed to direct the self-assembly of the molecule into well-defined supramolecular structures.
Furthermore, the specific arrangement of functional groups could allow the molecule to act as a host in molecular recognition studies, selectively binding to certain guest molecules. The bromo and nitro groups can also influence the geometry and electronic properties of any resulting supramolecular assembly. Despite these theoretical possibilities, there are no published reports detailing the use of this compound in the field of supramolecular chemistry or molecular recognition.
Conclusions and Future Research Directions in 4 Bromo 3 Nitrophenyl Thiocyanate Studies
Synthesis of Key Academic Contributions and Unanswered Questions
While direct academic contributions to the study of 4-bromo-3-nitrophenyl thiocyanate (B1210189) are limited, the broader fields of organic and medicinal chemistry provide a strong foundation for understanding its potential. Organic thiocyanates are recognized as valuable synthetic intermediates, capable of being transformed into a wide array of sulfur-containing functional groups and scaffolds. wikipedia.orgnih.govresearchgate.net They serve as crucial building blocks for molecules in medicinal chemistry and materials science. nih.govjchemlett.com The synthesis of aryl thiocyanates has seen significant advancement, with methods ranging from traditional Sandmeyer reactions to modern, greener approaches like mechanochemical C–H functionalization and iron(III)-catalyzed thiocyanation of arenes. wikipedia.orgnih.govnih.gov
The presence of both a bromo and a nitro group on the aromatic ring adds layers of complexity and opportunity. Research on related molecules, such as 4-bromo-5-nitrophthalonitrile, has shown that the bromo and nitro groups exhibit different mobilities in nucleophilic aromatic substitution reactions, allowing for selective functionalization. researchgate.net This suggests that 4-bromo-3-nitrophenyl thiocyanate could be a highly versatile precursor, where each functional group can be addressed selectively.
Despite this foundational knowledge, a multitude of questions regarding this compound remain unanswered:
Fundamental Properties: The basic physicochemical properties, spectroscopic data (NMR, IR, Mass Spectrometry), and crystalline structure of the compound have not been extensively documented in accessible literature.
Reactivity and Selectivity: The specific reactivity of the compound is unexplored. What are the kinetics and regioselectivity of nucleophilic aromatic substitution? Can the bromo group be displaced without affecting the thiocyanate? Under what conditions can the nitro group be reduced to an amine without altering the other functionalities?
Biological Profile: The potential biological activities of this compound are entirely unknown. Given that nitrophenols, halogenated aromatics, and organic thiocyanates have all demonstrated bioactivity, from antimicrobial to anticancer properties, the profile of this specific combination of functional groups is a significant gap in knowledge. ontosight.aimdpi.com
Isomerization Potential: Organic thiocyanates can sometimes isomerize to the more stable isothiocyanates. wikipedia.org The electronic influence of the bromo and nitro substituents on the stability and potential isomerization of the thiocyanate group in this molecule has not been studied.
Identification of Promising Avenues for Future Research and Development
The unanswered questions surrounding this compound naturally lead to several promising avenues for future research.
Synthesis and Full Characterization: The most immediate and fundamental research direction is the development of an efficient, high-yield synthesis of this compound, followed by its complete analytical and spectroscopic characterization. This would provide the necessary foundation for all subsequent studies.
Exploration of Synthetic Utility: A systematic investigation into the compound's reactivity is crucial. This would involve exploring its utility in a variety of chemical transformations. Key areas of interest include:
Cross-Coupling Reactions: Utilizing the C-Br bond for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.
Nitro Group Reduction: Selective reduction of the nitro group to an amine would yield 4-bromo-3-aminophenyl thiocyanate, a trifunctional intermediate ripe for further derivatization, for instance, through diazotization or acylation.
Thiocyanate Group Transformations: Investigating the conversion of the thiocyanate group into other valuable sulfur-containing moieties like thiols, thioethers, sulfonyl chlorides, or sulfur-containing heterocycles. researchgate.netmdpi.com
Medicinal Chemistry and Biological Screening: Drawing inspiration from the known biological activities of related compounds, a key research avenue is the synthesis of a library of derivatives based on the this compound scaffold. ontosight.aimdpi.com These new compounds could be screened for a range of biological activities, including anticancer, antibacterial, and antifungal properties. The interplay between the different functional groups could lead to novel mechanisms of action or enhanced potency.
Materials Science Applications: The compound's rigid aromatic core and multiple reactive sites make it a potential building block for novel organic materials. jchemlett.com Research could focus on its incorporation into polymers, dyes, or functional materials where its electronic properties, conferred by the nitro and thiocyanate groups, could be exploited.
| Research Avenue | Key Objectives | Potential Outcomes |
|---|---|---|
| Synthesis & Characterization | Develop efficient synthesis; Full spectroscopic and crystallographic analysis. | Establish baseline data for a novel chemical entity. |
| Synthetic Utility | Explore reactivity at Br, NO2, and SCN sites; Develop selective transformations. | Creation of a versatile toolkit for building complex molecules. |
| Medicinal Chemistry | Synthesize derivative libraries; Conduct biological screenings (e.g., anticancer, antimicrobial). | Discovery of new pharmacophores and potential drug leads. mdpi.com |
| Materials Science | Incorporate into polymers or dyes; Study electronic and optical properties. | Development of new functional organic materials. jchemlett.com |
Broader Implications for Thiocyanate and Halogenated Aromatic Chemistry
The focused study of this compound would have implications that extend beyond the compound itself, contributing to the broader fields of thiocyanate and halogenated aromatic chemistry.
A detailed investigation into its reactivity would provide valuable, quantitative data on the interplay of electronic effects (from the electron-withdrawing nitro group) and regiochemical control (dictated by the positions of the three distinct functional groups). This could enhance predictive models for reactivity in other complex, polysubstituted aromatic systems.
Furthermore, developing novel synthetic methodologies centered around this molecule could introduce new strategies for the selective functionalization of halogenated nitroaromatics. Success in transforming the thiocyanate group in the presence of the other functionalities would add to the growing toolbox for sulfur chemistry, a vital area for drug discovery and materials science. researchgate.net Ultimately, elevating a compound like this compound from a mere catalog entry to a well-understood chemical entity would not only fill a gap in our knowledge but also stimulate new ideas and applications across the chemical sciences.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the thiocyanate bonding mode in 4-bromo-3-nitrophenyl thiocyanate?
- Methodological Answer : Use FT-IR spectroscopy to analyze C-N and C-S stretching frequencies. Compare these to reference data for ambidentate thiocyanate ligands (e.g., M-SCN vs. M-NCS bonding). Quantitative comparison of spectral differences using tools like ReactLab Equilibria ensures accurate assignments. For example, C-N stretches near 2050–2100 cm⁻¹ and C-S near 700–750 cm⁻¹ indicate specific bonding modes .
Q. What synthetic routes are suitable for preparing this compound, and how do reaction conditions influence purity?
- Methodological Answer : Thiocyanate introduction can be achieved via nucleophilic substitution (e.g., using KSCN with brominated precursors). Optimize solvent polarity (e.g., DCM, THF) and catalysts (Lewis acids) to enhance yield. Monitor reaction progress with TLC or HPLC, as steric hindrance from bromo/nitro groups may slow kinetics. Similar protocols for 2-bromophenyl isothiocyanate synthesis (130–140°C, 770 mmHg) can guide process design .
Q. How can researchers validate the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated degradation studies in buffered solutions (pH 2–9) and monitor via UV-Vis or LC-MS. Acidic conditions (pH < 4) may hydrolyze the thiocyanate group, while oxidative degradation can occur under high SCN⁻ concentrations. Reference studies on erythromycin thiocyanate degradation kinetics (pseudo-first-order models) for comparative analysis .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, NO₂) affect the thiocyanate group’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The nitro group enhances electrophilicity at the para position, favoring SNAr reactions. Use DFT calculations to map electron density distribution and predict regioselectivity. Experimentally, compare reaction rates with control substrates (e.g., unsubstituted phenyl thiocyanate) under identical conditions (solvent: acetonitrile, catalyst: Pd(PPh₃)₄). Kinetic data from iron(III)-thiocyanate equilibria studies provide insights into ligand lability .
Q. What strategies resolve contradictions between observed and predicted crystal packing in this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction and Hirshfeld surface analysis to identify non-covalent interactions (e.g., Br⋯S contacts, π-stacking). Compare packing motifs to related structures like 4-aminopyridinium thiocyanate, where N–H⋯S hydrogen bonds dominate. Refine computational models (Mercury CSD) to account for steric effects from bromo/nitro groups .
Q. How can temporal degradation of this compound in biological assays be mitigated?
- Methodological Answer : Stabilize the compound using antioxidants (e.g., ascorbic acid) or low-temperature storage (–20°C). Monitor oxidative byproducts via LC-MS/MS and correlate with bioactivity loss. Reference nickel thiocyanate studies, where chronic exposure in vitro alters cellular metabolism via ROS pathways .
Data Contradiction Analysis
Q. How should researchers interpret conflicting FT-IR data for thiocyanate bonding modes in structurally similar compounds?
- Methodological Answer : Apply global data analysis tools (e.g., ReactLab Equilibria) to deconvolute overlapping spectral bands. Validate assignments with X-ray crystallography or NMR (¹³C SSNMR for solid-state confirmation). Discrepancies may arise from solvent polarity effects or dynamic equilibria, as seen in iron(III)-thiocyanate systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
